

# Simeprevir-13Cd3: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Simeprevir-13Cd3

Cat. No.: B12425185

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## Introduction

Simeprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been a significant component in the therapeutic arsenal against chronic hepatitis C.[1][2] Its isotopically labeled counterpart, **Simeprevir-13Cd3**, serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **Simeprevir-13Cd3**, tailored for researchers, scientists, and drug development professionals.

## Chemical Properties and Structure

**Simeprevir-13Cd3** is a stable isotope-labeled version of Simeprevir, incorporating one Carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry assays.

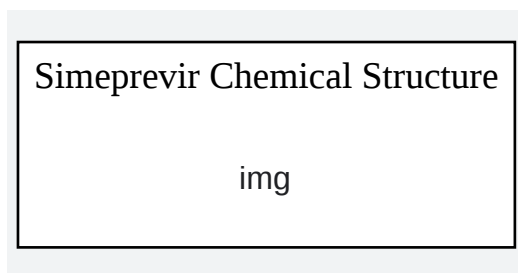
## Tabulated Chemical Properties

Property	Simeprevir-13Cd3	Simeprevir (Unlabeled)
Molecular Formula	C37 <sup>13</sup> CH44D3N5O7S2[3]	C38H47N5O7S2[1][4]
Molecular Weight	753.95 g/mol	749.94 g/mol
CAS Number	Not available	923604-59-5
Appearance	White to almost white powder (expected)	White to almost white powder
Melting Point	Data not available	225 °C
Solubility	Data not available	Insoluble in water. Soluble in DMSO (100 mg/mL) and Ethanol (4 mg/mL).
Canonical SMILES	CC1=C(O--INVALID-LINK--([2H])C=CC2=C1N=C(C3=NC(C(C)C)=CS3)C=C2O[C@H]4C--INVALID-LINK--[C@]5(C(NS(=O)(C6CC6)=O)=O)N7)=O">C@[H--INVALID-LINK--C4	CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCC=C5CC5(NC4=O)C(=O)NS(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC
InChI Key	Data not available	JTZZSQYMACOLNN-VDWJNHBNSA-N

Note: Experimental physical properties such as melting point and solubility for **Simeprevir-13Cd3** are not readily available in the literature but are expected to be very similar to the unlabeled compound.

## Chemical Structure

The macrocyclic structure of Simeprevir is a key feature contributing to its high affinity and specificity for the HCV NS3/4A protease.



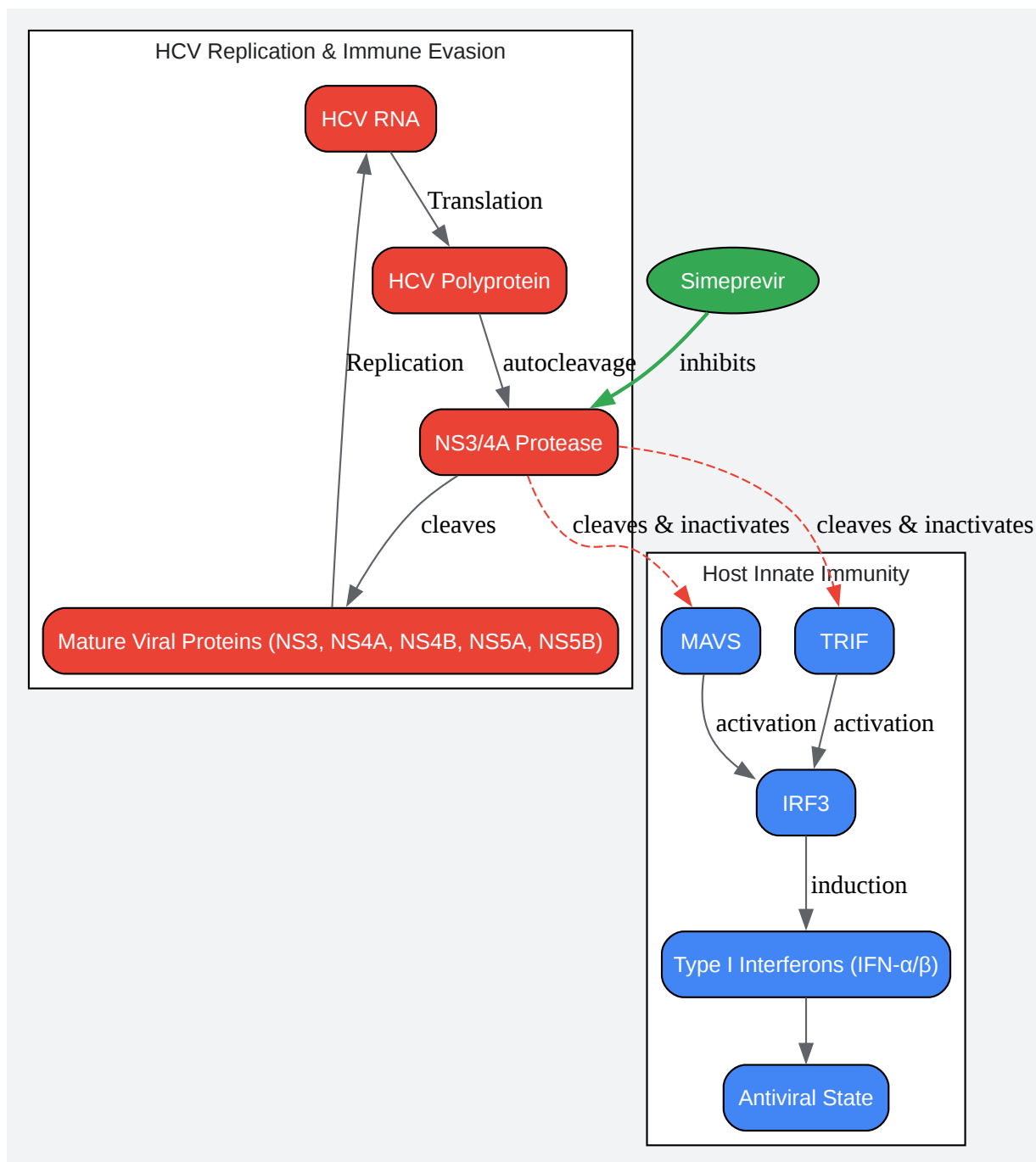
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**Figure 1:** Chemical structure of Simeprevir.

## Mechanism of Action and Signaling Pathway

Simeprevir is a direct-acting antiviral agent that functions as a competitive, reversible, and noncovalent inhibitor of the HCV NS3/4A serine protease. This protease is essential for viral replication as it cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).

Furthermore, the HCV NS3/4A protease disrupts the host's innate immune response by cleaving two critical adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon- $\beta$  (TRIF). This cleavage prevents the activation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons (IFN- $\alpha/\beta$ ), which are crucial for establishing an antiviral state. By inhibiting the NS3/4A protease, Simeprevir not only blocks viral replication but can also restore these innate immune signaling pathways.



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**Figure 2:** Mechanism of action of Simeprevir on HCV replication and host immune signaling.

## Experimental Protocols

While a specific, detailed synthesis protocol for **Simeprevir-13Cd3** is not publicly available, its synthesis would follow the established routes for Simeprevir with the introduction of isotopically labeled precursors at appropriate steps. The key macrocyclization is achieved via a ring-closing metathesis reaction.

### Quantification of Simeprevir in Human Plasma using HPLC-MS/MS with Simeprevir-13Cd3 as Internal Standard

This protocol is based on a validated method for the determination of Simeprevir in human plasma and is adapted for the use of **Simeprevir-13Cd3** as an internal standard.

#### 1. Sample Preparation:

- To 100 µL of human plasma sample, add a known concentration of **Simeprevir-13Cd3** solution in acetonitrile as an internal standard.
- Precipitate plasma proteins by adding a sufficient volume of acetonitrile.
- Vortex the mixture thoroughly.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

#### 2. HPLC Conditions:

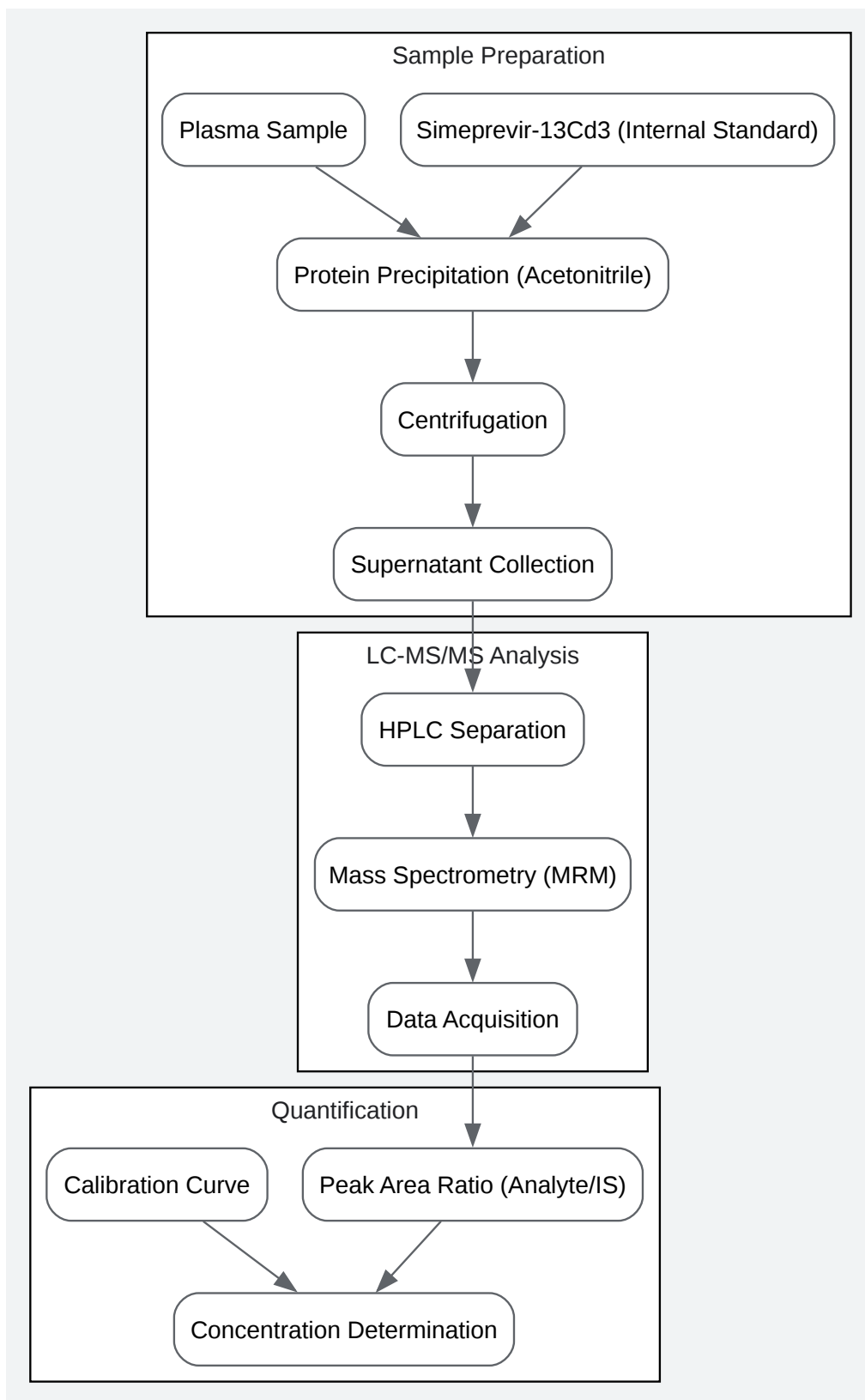
- Column: A suitable C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
- Flow Rate: A typical flow rate for analytical LC-MS.
- Injection Volume: 5-20 µL.

#### 3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Simeprevir: Monitor the specific precursor to product ion transition.
  - **Simeprevir-13Cd3**: Monitor the corresponding mass-shifted precursor to product ion transition.
- Instrument Tuning: Optimize cone voltage and collision energy for both analytes to achieve maximum sensitivity.

#### 4. Calibration and Quantification:

- Prepare a calibration curve by spiking known concentrations of Simeprevir into blank plasma.
- Add a constant amount of **Simeprevir-13Cd3** internal standard to all calibrators, quality controls, and unknown samples.
- The concentration of Simeprevir in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The linear range is typically from 2.00 to 2000 ng/mL.



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**Figure 3:** Experimental workflow for the quantification of Simeprevir using **Simeprevir-13Cd3**.

## Conclusion

**Simeprevir-13Cd3** is an indispensable tool for the accurate and precise quantification of Simeprevir in biological samples. Its chemical and physical properties are nearly identical to its unlabeled counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based bioanalytical methods. The understanding of Simeprevir's mechanism of action, including its role in potentially restoring host immune pathways, provides a broader context for its therapeutic effects. The provided experimental workflow outlines a standard approach for its application in pharmacokinetic studies, which can be adapted and optimized for specific research needs.

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## References

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